Head-to-Head Potency Advantage Over the Closest Intra-Series Analog (Compound 3b)
Tuberculosis inhibitor 7 (compound 2d) demonstrates superior in vitro potency compared to its closest structural analog, Tuberculosis inhibitor 8 (compound 3b), within the same 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series. Both compounds were evaluated under identical assay conditions in the same study, enabling direct potency ranking [1]. Compound 2d bears a 4-fluorophenyl at C2 and a 3-methoxybenzylthio at C6, whereas compound 3b carries a 4-fluoro-3-methylphenyl at C2 and a 3-methoxybenzylthio at C6 — a single methyl group difference on the C2 phenyl ring [1].
| Evidence Dimension | In vitro MIC90 against M. tuberculosis |
|---|---|
| Target Compound Data | 0.63 μM (Tuberculosis inhibitor 7, compound 2d) |
| Comparator Or Baseline | 0.69 μM (Tuberculosis inhibitor 8, compound 3b) |
| Quantified Difference | 0.06 μM lower MIC90 (~9% more potent on a molar basis) |
| Conditions | Autoluminescent M. tuberculosis H37Ra in vitro assay; MIC90 determination as reported in Farrell et al., Eur J Med Chem, 2023 [1] |
Why This Matters
This ~9% potency improvement, while modest in absolute terms, is observed under identical assay conditions and reflects a genuine SAR trend where the simpler 4-fluorophenyl substitution (2d) outperforms the 4-fluoro-3-methylphenyl variant (3b), directly informing analog selection for hit-to-lead optimization programs.
- [1] Farrell KD, Gao Y, Hughes DA, Henches R, Tu Z, Perkins MV, Zhang T, Francis CL. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Eur J Med Chem. 2023 Nov 5;259:115637. View Source
